2,4-Difluorophenylacetonitrile

Catalog No.
S703509
CAS No.
656-35-9
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetonitrile

CAS Number

656-35-9

Product Name

2,4-Difluorophenylacetonitrile

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N

2,4-Difluorophenylacetonitrile is an organic compound characterized by its molecular formula C8H5F2NC_8H_5F_2N and a molecular weight of 155.13 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, along with an acetonitrile functional group. The presence of fluorine atoms significantly influences the chemical properties and reactivity of the compound, making it valuable in various chemical applications and research areas .

Synthesis and Characterization

,4-Difluorophenylacetonitrile is an organic compound synthesized through various methods, including nucleophilic substitution reactions and Heck reactions. These reactions involve the manipulation of functional groups on precursor molecules to introduce the desired nitrile group and fluorine atoms.

  • A study published in the journal "Synthetic Communications" describes the synthesis of 2,4-difluorophenylacetonitrile using a two-step process involving the bromination of 2,4-difluorotoluene followed by displacement of the bromine atom with a cyano group [].
, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines or other reduced forms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives. Reagents such as halogens or nucleophiles like amines and alcohols are typically employed under suitable conditions .

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of diverse derivatives.

Research indicates that 2,4-difluorophenylacetonitrile exhibits notable biological activities, particularly in medicinal chemistry. It has been explored as a potential precursor for non-nucleoside reverse transcriptase inhibitors, which are crucial for treating HIV infections. Its derivatives have shown promising antiviral properties, enhancing its relevance in drug design and development . The unique combination of the nitrile group and fluorine substituents may contribute to its biological activity, making it an interesting candidate for further investigation.

The synthesis of 2,4-difluorophenylacetonitrile can be achieved through several methods:

  • Reaction of Fluorinated Benzaldehyde with Nitriles: One common method involves the reaction of 3-fluoro-2,4-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions.
  • Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions where fluorinated phenols react with acetonitrile derivatives under controlled conditions to yield the desired product.

These methods can be optimized for yield and purity through advanced purification techniques such as recrystallization or chromatography.

2,4-Difluorophenylacetonitrile finds applications primarily in:

  • Pharmaceutical Research: Due to its biological activity, it serves as a building block for developing novel drug candidates.
  • Organic Synthesis: The compound is utilized in creating more complex organic molecules through various chemical transformations.
  • Material Science: Its structure may be explored for developing materials with specific properties due to the presence of fluorine atoms .

These applications underline its significance in both academic research and industrial settings.

Interaction studies involving 2,4-difluorophenylacetonitrile focus on its behavior in biological systems and its interaction with various biological targets. Investigations have shown that its derivatives can effectively interact with reverse transcriptase enzymes critical for viral replication. These interactions are essential for assessing the compound's potential as a therapeutic agent against viral infections. Further studies are needed to elucidate its mechanisms of action and efficacy.

Similar Compounds

Several compounds share structural similarities with 2,4-difluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrileC10H9F2NC_{10}H_{9}F_{2}N0.95
2-(3-Methoxy-2,4-difluorophenyl)acetonitrileC10H10F2NC_{10}H_{10}F_{2}N0.93
2-(3-Ethoxy-2,4-dichlorophenyl)acetonitrileC10H9Cl2NC_{10}H_{9}Cl_{2}N0.91

Uniqueness

The uniqueness of 2,4-difluorophenylacetonitrile lies in its specific combination of fluorine substituents on the aromatic ring and the acetonitrile group. This structural feature imparts distinct chemical and physical properties compared to similar compounds, affecting its reactivity, stability, and potential biological activity.

2,4-Difluorophenylacetonitrile represents a fluorinated aromatic nitrile compound characterized by the presence of two fluorine substituents on a phenylacetonitrile backbone [1] [2]. This compound belongs to the class of difluorinated benzeneacetonitrile derivatives and exhibits distinctive structural and chemical properties attributed to the electronic effects of fluorine substitution [3] [4].

Molecular Formula and Weight

The molecular formula of 2,4-difluorophenylacetonitrile is C₈H₅F₂N, reflecting the presence of eight carbon atoms, five hydrogen atoms, two fluorine atoms, and one nitrogen atom [1] [2]. The molecular weight is precisely determined as 153.13 grams per mole, which is consistent across multiple analytical determinations [1] [2] [5]. This molecular weight places the compound within the range of small to medium-sized organic molecules commonly employed in synthetic chemistry applications [3].

PropertyValueSource
Molecular FormulaC₈H₅F₂N [1] [2]
Molecular Weight153.13 g/mol [1] [2]
Exact Mass153.1288 Da [5]

The compound exhibits no stereoisomerism, as confirmed by its achiral nature with zero defined stereocenters [5]. The absence of optical activity is consistent with the planar aromatic structure and symmetric substitution pattern [5].

Structural Characteristics

Bond Lengths and Angles

The structural analysis of 2,4-difluorophenylacetonitrile reveals characteristic bond parameters consistent with fluorinated aromatic systems. The carbon-fluorine bonds in the aromatic ring exhibit typical lengths ranging from 1.349 to 1.356 Ångströms, as observed in related difluorobenzene compounds [6] [7]. These values are consistent with the strong electronegativity of fluorine and the partial ionic character of aromatic carbon-fluorine bonds [6].

The aromatic carbon-carbon bonds demonstrate lengths between 1.375 and 1.400 Ångströms, which reflects the distortion of the benzene ring under fluorine substitution [6] [7]. The presence of fluorine atoms at the 2 and 4 positions creates an asymmetric electronic environment that influences the aromatic bond lengths [6]. The nitrile carbon-nitrogen triple bond exhibits a characteristic length of approximately 1.158 Ångströms, consistent with typical acetonitrile derivatives [8].

Bond TypeLength (Å)Reference SystemSource
C-F (aromatic)1.349-1.356Difluorobenzenes [6] [7]
C-C (aromatic)1.375-1.400Substituted benzenes [6] [7]
C≡N (nitrile)1.158Acetonitrile derivatives [8]
C-C (methylene-aromatic)1.472-1.530Phenylacetonitriles [8]

The bond angles within the aromatic ring deviate from the ideal 120° due to fluorine substitution effects [6] [7]. The carbon-carbon-fluorine angles typically range from 115° to 124°, depending on the specific substitution pattern and electronic interactions [6] [7]. The nitrile group maintains its characteristic linear geometry with a carbon-carbon-nitrogen angle approaching 180° [9].

Conformational Analysis

Conformational analysis of 2,4-difluorophenylacetonitrile reveals limited rotational flexibility due to the presence of the aromatic ring system [10] [11]. The primary conformational degree of freedom involves rotation around the bond connecting the methylene group to the aromatic ring [10]. Theoretical studies on related fluoroacetate systems indicate that fluorine substitution can significantly influence conformational preferences through both steric and electronic effects [10].

The acetonitrile side chain adopts an extended conformation to minimize steric interactions with the aromatic fluorine substituents [10] [11]. Computational investigations suggest that the most stable conformers position the nitrile group to minimize unfavorable electrostatic interactions with the electronegative fluorine atoms [10]. The conformational energy landscape is relatively shallow, with multiple conformers within a few kilocalories per mole of the global minimum [11].

Electronic Distribution

The electronic distribution in 2,4-difluorophenylacetonitrile is significantly influenced by the strong electron-withdrawing effects of both the fluorine substituents and the nitrile group [8]. The fluorine atoms, being the most electronegative elements, create regions of high electron density while simultaneously withdrawing electron density from the aromatic ring system [8]. This electronic redistribution results in a highly polarized molecular structure with distinct electrostatic characteristics [12].

The nitrile group contributes additional electron-withdrawing character, further depleting electron density from the aromatic system [8]. The combined effect of these electron-withdrawing groups creates a molecule with significant dipole moment characteristics, as evidenced by the polar nature of the compound [12] [13]. The electronic distribution pattern influences both the chemical reactivity and physical properties of the molecule [8].

Isomers and Related Compounds

2,4-Difluorophenylacetonitrile exists as one of three possible positional isomers of difluorophenylacetonitrile, with the other isomers being 2,5-difluorophenylacetonitrile and 2,6-difluorophenylacetonitrile [14] [15] [16]. Each isomer exhibits distinct physical and chemical properties due to the different spatial arrangements of the fluorine substituents [17] [18] [19].

IsomerCAS NumberMolecular WeightDensity (g/mL)Boiling PointSource
2,4-Difluorophenylacetonitrile656-35-9153.131.24998°C (10 mmHg) [1] [2]
2,5-Difluorophenylacetonitrile69584-87-8153.131.23390°C (5 mmHg) [18] [19]
2,6-Difluorophenylacetonitrile654-01-3153.1291.2±0.1210.7±25.0°C (760 mmHg) [17]

The 2,4-isomer demonstrates intermediate physical properties compared to its positional isomers [1] [17] [18]. The 2,6-isomer exhibits markedly different boiling point characteristics due to the symmetric arrangement of fluorine atoms, while the 2,5-isomer shows the lowest density among the three isomers [17] [18] [19]. These differences reflect the varying electronic and steric effects of the fluorine substitution patterns [17] [18] [19].

Related compounds include other fluorinated phenylacetonitrile derivatives such as monofluorinated and trifluorinated analogs [20] [21]. The series of difluorophenylacetonitrile compounds serves as important building blocks in pharmaceutical and materials chemistry applications [20] [21].

Nomenclature and Identification Systems

The systematic nomenclature of 2,4-difluorophenylacetonitrile follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds [22]. The primary name reflects the phenylacetonitrile backbone with numerical designation of fluorine substituent positions [22]. Alternative naming conventions include benzeneacetonitrile, 2,4-difluoro- and the descriptive name 2-(2,4-difluorophenyl)acetonitrile [16] [22].

Identification SystemValueSource
Chemical Abstracts Service Number656-35-9 [1] [2]
European Community Number211-514-1 [1] [3]
Unique Ingredient IdentifierSU758G7CQV [1] [5]
Simplified Molecular Input Line Entry SystemFC1=CC=C(CC#N)C(F)=C1 [3] [4]
International Chemical IdentifierInChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 [2] [3] [4]
International Chemical Identifier KeyAGAOESUOSOGZOD-UHFFFAOYSA-N [2] [3] [4]

The Simplified Molecular Input Line Entry System representation provides a linear notation that uniquely describes the molecular structure [23]. The International Chemical Identifier system offers a standardized method for chemical structure representation that facilitates database searches and chemical informatics applications [23]. The International Chemical Identifier Key serves as a fixed-length hashed version of the International Chemical Identifier for rapid database indexing [23].

Molecular Geometry and Spatial Configuration

The molecular geometry of 2,4-difluorophenylacetonitrile reflects the characteristic features of substituted aromatic systems with pendant functional groups [24] [9]. The aromatic ring maintains approximate planarity despite the electronic perturbations introduced by fluorine substitution [6] [7]. The overall molecular shape can be described as essentially planar with the nitrile group extending linearly from the aromatic plane [9].

The spatial configuration exhibits no chiral centers, confirming the achiral nature of the molecule [5]. The fluorine substituents occupy positions that create an asymmetric electronic environment while maintaining molecular planarity [6]. The nitrile group adopts its characteristic linear geometry with the carbon-nitrogen-carbon arrangement approaching 180° [9].

The molecular geometry influences physical properties such as dipole moment and intermolecular interactions [12] [13]. The asymmetric distribution of electronegative fluorine atoms creates a permanent dipole moment that affects solubility and phase behavior [12]. The planar aromatic structure facilitates π-π stacking interactions in the solid state, while the polar substituents enable dipole-dipole interactions [12] [13].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-35-9

Wikipedia

2,4-Difluorobenzyl cyanide

Dates

Modify: 2023-08-15

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